molecular formula C4H3N3O4 B045217 4-Nitro-1H-pyrazole-3-carboxylic acid CAS No. 5334-40-7

4-Nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B045217
CAS No.: 5334-40-7
M. Wt: 157.08 g/mol
InChI Key: ZMAXXOYJWZZQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-pyrazole-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3O4 and its molecular weight is 157.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cyclic Oxalyl Compounds : A study discusses the use of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid in synthesizing cyclic oxalyl compounds and their derivatives (Şener et al., 2002).

  • Antiproliferative Activity : Ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate demonstrated significant antiproliferative activity against various cell lines, such as HeLa, Vero, and C6 (Kasımoğulları et al., 2015).

  • Inhibition of Carbonic Anhydrase Isoenzymes : Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were found to be more potent inhibitors of carbonic anhydrase isoenzymes compared to their parent inhibitors (Kasımoğulları et al., 2010).

  • Microwave-Assisted and Continuous Flow Multistep Synthesis : This process was applied to synthesize 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels (Obermayer et al., 2011).

  • Synthesis of New Pyrazole Carboxylic Acid Derivatives : Research was conducted on synthesizing bis-carboxamides and β-hydroxy ester derivatives using various diamines and diols (Kasımoğulları et al., 2012).

  • Biological Activity : A copper(II) complex with 4-nitro-3-pyrazolecarboxylic ligand showed biological activity against Ph. viticola (Kosović et al., 2020).

  • Hydrogen-Bonded Chains and Sheets : Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and is linked into hydrogen-bonded chains and sheets (Portilla et al., 2007).

  • Electrosynthesis : The electrosynthesis of 4-chloropyrazolecarboxylic acids was studied, yielding various success rates depending on the structures of the initial pyrazolecarboxylic acids (Lyalin et al., 2009).

  • Energetic Salts Synthesis : 5-(1H-pyrazol-1-yl)-2H-tetrazole-derived energetic salts were synthesized, exhibiting high thermal stability and low sensitivity (Zheng et al., 2020).

  • Colorimetric Chemosensors : New colorimetric chemosensors derived from 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate were developed for the selective sensing of fluoride and other anions (Swami et al., 2016).

  • Electrochemiluminescence : Pyrazolecarboxylic metal organic frameworks showed highly efficient electrochemiluminescence in DMF solution (Feng et al., 2016).

Safety and Hazards

4-Nitro-1H-pyrazole-3-carboxylic acid is classified under GHS07 for safety. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

It is known that pyrazoles, the class of compounds to which 4-Nitro-1H-pyrazole-3-carboxylic acid belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Cellular Effects

It has been reported that this compound has strong antibacterial properties, with a strong inhibitory effect on pathogenic bacteria such as Escherichia coli and Salmonella . Its lipophilicity is also strong, and it can interfere with the structure of the bacterial cell membrane or pass through the cell membrane to inhibit bacterial growth .

Molecular Mechanism

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been synthesized from 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid by heating it at 100°C for 16 hours in a solution of concentrated nitric acid and concentrated sulfuric acid . The reaction was monitored by thin-layer chromatography (TLC) and resulted in a yield of 79.6% .

Metabolic Pathways

It is known that pyrazoles can participate in various reactions in organic synthesis .

Transport and Distribution

Its strong lipophilicity suggests that it may readily cross cell membranes .

Subcellular Localization

Its lipophilicity and ability to cross cell membranes suggest that it may be distributed throughout the cell .

Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAXXOYJWZZQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277268
Record name 4-Nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-40-7
Record name 5334-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Nitro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-Nitro-1H-pyrazole-3-carboxylic acid
Customer
Q & A

Q1: How does the structure of 4-Nitropyrazole-3-carboxylic acid influence its coordination behavior with metal ions?

A1: The structure of 4-Nitropyrazole-3-carboxylic acid features two potential coordination sites: the nitrogen atoms within the pyrazole ring and the oxygen atoms of the carboxylate group []. This allows the molecule to act as a versatile ligand, exhibiting both chelating and bridging coordination modes with metal ions like Cu(II) and Co(II) []. This versatility results in the formation of diverse metal complexes, as demonstrated by the planar six-membered M2N4 metallocycles observed in the studied Cu(II) and Co(II) complexes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.